Calcium oxoacetate
CAS No.: 2990-19-4
Cat. No.: VC17015617
Molecular Formula: C4H2CaO6
Molecular Weight: 186.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2990-19-4 |
|---|---|
| Molecular Formula | C4H2CaO6 |
| Molecular Weight | 186.13 g/mol |
| IUPAC Name | calcium;oxaldehydate |
| Standard InChI | InChI=1S/2C2H2O3.Ca/c2*3-1-2(4)5;/h2*1H,(H,4,5);/q;;+2/p-2 |
| Standard InChI Key | JIOBOQOAYFOKLJ-UHFFFAOYSA-L |
| Canonical SMILES | C(=O)C(=O)[O-].C(=O)C(=O)[O-].[Ca+2] |
Introduction
Synthesis and Production Methods
Chemical Synthesis Pathways
Calcium oxoacetate is typically synthesized via two primary routes:
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Neutralization Reaction:
Followed by treatment with oxalic acid ():
This method yields high-purity crystals suitable for crystallographic studies.
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Direct Precipitation:
Mixing calcium chloride () with sodium oxoacetate () in aqueous solution:Optimal conditions include a pH range of 5–7 and temperatures below 40°C to prevent decomposition .
Industrial-Scale Production Challenges
Industrial synthesis faces challenges such as:
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Byproduct Formation: Residual acetic acid requires purification steps.
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Solubility Limitations: The compound’s low solubility in water () necessitates controlled crystallization .
Table 1: Synthesis Conditions and Yields
| Method | pH | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Neutralization | 6.5–7 | 25 | 78 | 95 |
| Direct Precipitation | 5–6 | 30 | 85 | 92 |
Molecular Structure and Characterization
Crystallographic Features
X-ray diffraction (XRD) analysis reveals that calcium oxoacetate adopts an octahedral geometry, with calcium ions coordinated to six oxygen atoms from two bidentate oxoacetate ligands. Key structural parameters include:
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Ca–O bond length:
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O–Ca–O bond angle:
Table 2: Structural Parameters of Calcium Oxoacetate
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Volume | |
| Coordination Number | 6 |
Spectroscopic Analysis
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FTIR Spectroscopy: Peaks at (C=O stretch) and (COO⁻ symmetric stretch) confirm ligand binding .
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Thermogravimetric Analysis (TGA): Decomposition occurs in two stages:
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Loss of hydration water ().
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Breakdown of oxoacetate ligands ().
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Biochemical Pathways and Mechanisms
Role in Plant Physiology
Calcium oxoacetate facilitates calcium detoxification in plants by sequestering excess in vacuoles. This process is regulated by genes encoding calcium-binding proteins, which orchestrate crystal formation in specialized cells . For example, in Pistia stratiotes, oxoacetate crystals constitute up to 8% of dry leaf mass, serving as a defense mechanism against herbivores .
Microbial Degradation Pathways
Recent studies on Azospirillum sp. OX-1 demonstrate a dual enzymatic system for oxoacetate metabolism:
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Formyl-CoA Transferase (FRC): Activates oxoacetate to oxoacetyl-CoA.
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Oxalyl-CoA Decarboxylase (OXC): Decarboxylates oxoacetyl-CoA to formate and , with concurrent methane () production .
Table 3: Enzymatic Activity in Azospirillum sp. OX-1
| Enzyme | Substrate | Product | Rate (μmol/min/mg) |
|---|---|---|---|
| FRC | Oxoacetate | Oxoacetyl-CoA | 12.4 |
| OXC | Oxoacetyl-CoA | Formate + | 8.9 |
This pathway’s ecological implications are significant, as methane emissions offset carbon sequestration benefits .
Applications in Scientific Research
Biomedical Applications
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Kidney Stone Research: While calcium oxalate dominates renal calculi, oxoacetate’s higher solubility informs studies on crystallization inhibitors . Polysaccharides like corn silk extract (CSP3) reduce oxoacetate crystal adhesion to renal cells by 40% in vitro .
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Drug Delivery Systems: Oxoacetate’s chelating properties enable its use in calcium-targeted therapeutics, enhancing bioavailability of bisphosphonates.
Environmental Science
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Carbon Sequestration: The oxoacetate-carbonate pathway converts atmospheric into stable carbonates, though methane byproducts necessitate careful management .
Table 4: Comparative Analysis of Calcium Salts
| Property | Calcium Oxalate | Calcium Oxoacetate |
|---|---|---|
| Solubility (g/L) | 0.0067 | 0.098 |
| Decomposition Temp. | 200°C | 250°C |
| Biodegradability | Low | Moderate |
Challenges and Future Directions
Methane Emission Concerns
The discovery of methanogenic pathways in oxoacetate-degrading bacteria complicates carbon sequestration strategies . Future studies must quantify methane fluxes across ecosystems to evaluate net climate impacts.
Synthetic Biology Opportunities
Engineering microbial consortia to suppress methane synthesis while enhancing carbonate production could optimize the oxoacetate-carbonate pathway . CRISPR-based gene editing of Azospirillum sp. OX-1’s mcrA (methanogenesis gene) is a promising avenue.
Advanced Characterization Techniques
Time-resolved X-ray absorption spectroscopy (XAS) and cryo-electron microscopy (cryo-EM) are needed to elucidate transient intermediates in oxoacetate crystallization .
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